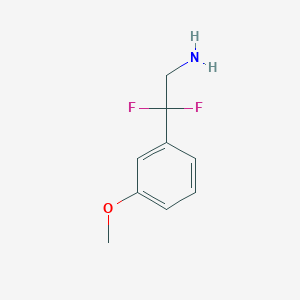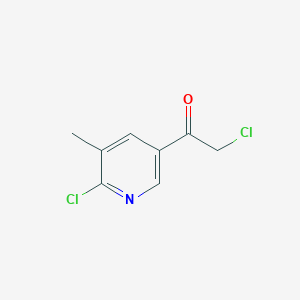
2-(1H-pyrazol-3-yl)pyridine-4-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a building block for more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the condensation of pyrazole derivatives with pyridine carboxylic acids. One common method includes the reaction of 3-aminopyrazole with 4-pyridinecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The pyrazole and pyridine rings play a crucial role in binding to the active site of the target molecule, thereby modulating its activity .
相似化合物的比较
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.
3-(1H-pyrazol-3-yl)pyridine: Another isomer with the pyrazole ring attached at the 3-position of the pyridine ring.
Uniqueness
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific arrangement of the pyrazole and pyridine rings, which allows for distinct reactivity and binding properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial synthesis .
属性
分子式 |
C9H9Cl2N3O2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7;;/h1-5H,(H,11,12)(H,13,14);2*1H |
InChI 键 |
KHAXTDUPHCYAPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC=NN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


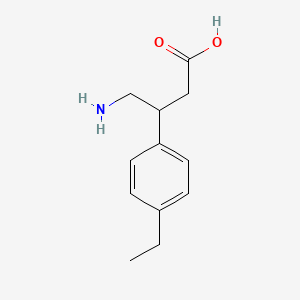
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
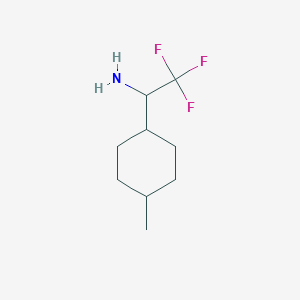
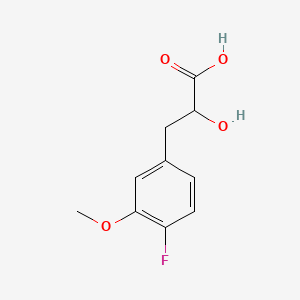
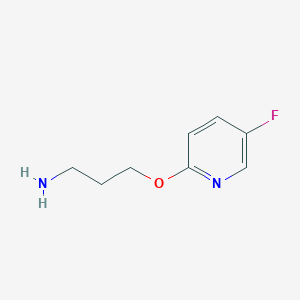
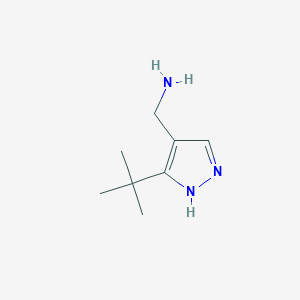
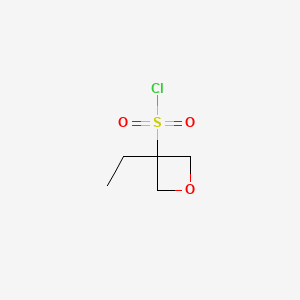
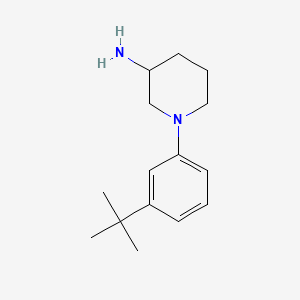
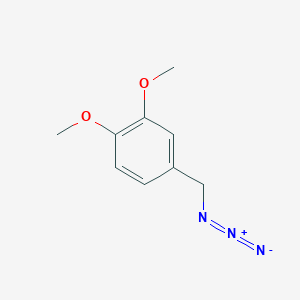

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
